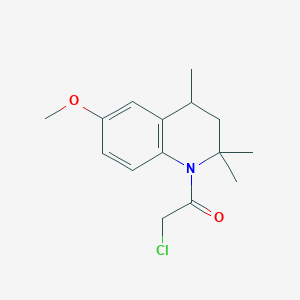

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple substituents and functional groups. The primary name 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone reflects the presence of a chloroethanone moiety attached to a highly substituted dihydroquinoline ring system. The compound is registered under Chemical Abstracts Service number 376371-15-2, providing a unique identifier for this specific molecular structure.

The molecular formula C15H20ClNO2 indicates a relatively complex organic molecule containing fifteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This composition yields a molecular weight of 281.7778 atomic mass units, positioning it within the range typical for substituted quinoline derivatives. The presence of multiple heteroatoms and the chlorine substituent contributes to the compound's distinctive chemical properties and potential reactivity patterns.

Analysis of the structural components reveals several key nomenclature elements that require careful consideration. The dihydroquinoline core represents a partially saturated bicyclic system where the pyridine ring portion maintains its aromatic character while the benzene portion contains a saturated cyclohexene segment. The 6-methoxy substitution indicates the presence of a methoxy group at the sixth position of the quinoline ring system, while the 2,2,4-trimethyl designation specifies three methyl substituents at positions two and four of the dihydroquinoline framework.

| Structural Component | Chemical Formula | Position | Systematic Name Element |

|---|---|---|---|

| Quinoline Core | C9H7N | Base structure | quinolin-1-yl |

| Methoxy Group | CH3O | Position 6 | 6-methoxy |

| Trimethyl Substitution | 3×CH3 | Positions 2,2,4 | 2,2,4-trimethyl |

| Dihydro Reduction | +2H | Ring saturation | 3,4-dihydro-2H |

| Chloroethanone | C2H3ClO | N-substitution | 2-chloro-1-ethanone |

The ethanone functional group represents an acetyl derivative where one hydrogen atom has been replaced by chlorine, creating a chloroacetyl substituent attached to the nitrogen atom of the dihydroquinoline system. This structural arrangement creates multiple potential sites for chemical reactivity and influences the overall molecular geometry and electronic distribution throughout the compound.

Stereochemical Features and Conformational Isomerism

The stereochemical analysis of this compound reveals complex conformational behavior arising from the partially saturated quinoline ring system and multiple substitution patterns. The dihydroquinoline core adopts a non-planar conformation due to the sp3 hybridization of carbon atoms in the saturated portion of the bicyclic system. Crystal structure studies of related tetrahydroquinoline derivatives demonstrate that the heterocyclic ring typically adopts a half-chair conformation, with significant implications for the overall molecular geometry.

The presence of two methyl groups at position 2 creates a quaternary carbon center that restricts rotational freedom and influences the preferred conformational states of the molecule. This substitution pattern, combined with the methyl group at position 4, generates significant steric interactions that stabilize certain conformational arrangements while destabilizing others. The 6-methoxy substituent on the aromatic portion of the quinoline system contributes additional electronic effects through resonance interactions with the conjugated pi-electron system.

Examination of the bond angles and molecular geometry reveals that the nitrogen atom in the dihydroquinoline system exhibits a bond-angle sum characteristic of pyramidal geometry rather than planar sp2 hybridization. Studies of analogous tetrahydroquinoline compounds show bond-angle sums ranging from 347.9° to 350.2°, indicating significant deviation from planarity. This geometric distortion affects the overall molecular conformation and influences the spatial arrangement of substituents around the nitrogen center.

The chloroethanone substituent introduces additional conformational complexity through rotation around the carbon-nitrogen bond connecting it to the dihydroquinoline core. The electronegative chlorine atom and the carbonyl oxygen create a polar functional group that can engage in various intramolecular and intermolecular interactions, potentially stabilizing specific conformational arrangements. The acetyl group's planar geometry contrasts with the non-planar dihydroquinoline system, creating a compound with distinct regions of different geometric character.

| Conformational Feature | Description | Structural Impact |

|---|---|---|

| Ring Conformation | Half-chair geometry | Non-planar heterocycle |

| Quaternary Carbon | 2,2-dimethyl substitution | Restricted rotation |

| Nitrogen Geometry | Pyramidal configuration | Bond-angle deviation |

| Functional Group Orientation | Chloroethanone attachment | Variable dihedral angles |

X-ray Crystallographic Analysis of the Quinoline Core

Crystallographic studies of quinoline derivatives provide essential insights into the solid-state structural arrangements and molecular packing patterns that characterize these heterocyclic systems. While specific X-ray crystallographic data for this compound may not be readily available, analysis of closely related compounds offers valuable structural information that can be extrapolated to understand the target molecule's crystallographic behavior.

Crystal structure determinations of tetrahydroquinoline derivatives consistently demonstrate the adoption of half-chair conformations for the partially saturated ring system. The heterocyclic ring in 1-tosyl-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation with the methylene carbon atom serving as the flap, creating a non-planar geometry that influences intermolecular packing arrangements. Similar conformational preferences are observed in 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, where the nitrogen atom exhibits a bond-angle sum of 347.9°, confirming the pyramidal geometry around the heteroatom.

The aromatic quinoline portion maintains planarity in the solid state, with typical bond lengths and angles consistent with delocalized pi-electron systems. The fusion of the aromatic and aliphatic ring portions creates a rigid bicyclic framework that restricts conformational flexibility while maintaining characteristic quinoline electronic properties. The 6-methoxy substitution pattern observed in related compounds shows minimal distortion of the aromatic system, with the methoxy group typically adopting a coplanar or near-coplanar arrangement with the quinoline ring plane.

Intermolecular interactions in quinoline derivative crystals frequently involve hydrogen bonding patterns that stabilize the crystal lattice. Carbon-hydrogen to oxygen hydrogen bonds are commonly observed, generating characteristic ring motifs and chain structures that extend throughout the crystal structure. The presence of the chloroethanone functional group in the target compound introduces additional opportunities for halogen bonding and dipole-dipole interactions that may influence crystal packing efficiency and stability.

| Crystallographic Parameter | Typical Values | Structural Significance |

|---|---|---|

| Ring Conformation | Half-chair | Non-planar geometry |

| Nitrogen Bond Angles | 347.9°-350.2° | Pyramidal configuration |

| Aromatic Planarity | <0.1 Å deviation | Maintained conjugation |

| Intermolecular Contacts | 2.3-2.7 Å | Hydrogen bonding |

Comparative Structural Analysis with Related Tetrahydroquinoline Derivatives

Comparative structural analysis reveals significant relationships between this compound and other quinoline derivatives, particularly those containing similar substitution patterns and functional group arrangements. The 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline core represents a fundamental structural motif found in various bioactive compounds and synthetic intermediates.

Related compounds such as 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone share the ethanone functional group attachment to the quinoline nitrogen, providing direct structural comparisons for understanding conformational preferences and electronic properties. The molecular formula C11H13NO for this related compound contrasts with the more complex substitution pattern of the target molecule, highlighting the influence of additional methyl and methoxy substituents on molecular properties.

The presence of 6-methoxy substitution in quinoline derivatives consistently influences both electronic properties and molecular geometry. Studies of 6-methoxy-2-arylquinoline analogues demonstrate that methoxy substitution affects the electronic density distribution throughout the aromatic system while maintaining overall planarity of the quinoline core. The combination of methoxy substitution with multiple methyl groups creates a unique electronic environment that distinguishes these compounds from simpler quinoline derivatives.

Tetrahydroquinoline derivatives with tosyl and methanesulfonyl substituents provide additional comparative data for understanding nitrogen substitution effects. The crystal structures of 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline both exhibit half-chair conformations with similar geometric parameters, suggesting that nitrogen substitution patterns have consistent effects on ring geometry regardless of the specific substituent identity.

The chloroethanone functional group distinguishes the target compound from other quinoline derivatives and introduces unique reactivity patterns. The presence of the reactive chlorine atom creates opportunities for nucleophilic substitution reactions while the carbonyl group provides sites for reduction or condensation reactions. This combination of functional groups positions the compound as a versatile synthetic intermediate with multiple reactive sites.

| Comparative Compound | Molecular Formula | Key Structural Features | Relationship to Target |

|---|---|---|---|

| 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | C11H13NO | Simple ethanone substitution | Basic functional group analogue |

| 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | C13H17NO | Core quinoline structure | Direct structural precursor |

| 1-Tosyl-1,2,3,4-tetrahydroquinoline | C16H17NO2S | Sulfonyl nitrogen substitution | Conformational comparison |

| 6-Methoxy-2-arylquinoline derivatives | Variable | Methoxy aromatic substitution | Electronic property analogues |

Properties

IUPAC Name |

2-chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-10-8-15(2,3)17(14(18)9-16)13-6-5-11(19-4)7-12(10)13/h5-7,10H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNUWVIPNDXJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CCl)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389777 | |

| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376371-15-2 | |

| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the quinoline ring on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Major Products

Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

Oxidation: Products include hydroxylated or carbonylated derivatives.

Reduction: Products include alcohol derivatives of the original compound.

Scientific Research Applications

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a pharmacological agent.

Chemical Biology: It serves as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes involved in key biological processes, such as signal transduction, cell proliferation, and apoptosis. The quinoline moiety is known to interact with DNA and proteins, potentially leading to alterations in gene expression and protein function.

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of 2-chloro-1-(substituted heterocycle)ethanones. Key structural variations among analogues include:

- Substituent Position and Identity: The 6-methoxy and 2,2,4-trimethyl groups on the dihydroquinoline ring distinguish it from indole-, chroman-, and piperazine-based derivatives.

- Ring Saturation: The partially saturated 3,4-dihydroquinoline core contrasts with fully aromatic (e.g., indole) or fully saturated (e.g., tetrahydroquinoline) systems.

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone (CAS No. 376371-15-2) is a synthetic compound with potential biological activity. Its molecular formula is C15H20ClNO2, and it has garnered interest for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClNO2 |

| Molecular Weight | 281.78 g/mol |

| CAS Number | 376371-15-2 |

| Hazard Classification | Irritant |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. The following sections detail specific findings related to its biological effects.

Antitumor Activity

Studies have demonstrated that derivatives of quinoline compounds can inhibit tumor cell growth. For instance, compounds structurally related to this compound have shown significant inhibition against several cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | NPM1-ALK | 0.54 |

| Compound B | cRAF[Y340D][Y341D] | 0.78 |

| Compound C | JAK3 | 0.46 |

These results suggest that the compound may possess similar inhibitory effects on specific cancer-related proteins.

The mechanism through which this compound exerts its biological effects may involve the inhibition of various protein kinases associated with cancer progression. The compound's structure allows it to interact with target proteins involved in cell signaling pathways critical for tumor growth and survival.

Case Studies

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy:

- Study on JAK3 Inhibition : A study evaluated the inhibitory effect of several quinoline derivatives on JAK3 kinase activity. The results indicated that compounds similar to 2-Chloro-1-(6-methoxy) exhibited IC50 values ranging from 0.36 to 0.46 µM against JAK3, suggesting strong potential for further development as anticancer agents .

- Evaluation Against Multiple Cancer Types : In vitro tests showed that compounds derived from similar structures had varying degrees of efficacy against different cancer types, including leukemia and solid tumors. This indicates a broad spectrum of activity that warrants further investigation into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone?

- Methodology : A multi-step synthesis approach is typically employed. For example, start with a substituted quinoline precursor (e.g., 6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinoline), followed by chloroacetylation. Key steps include:

- Step 1 : Condensation of aniline derivatives with carbonyl-containing reagents (e.g., (E)-4-methylpent-2-enoic acid) under reflux in toluene to form the quinoline backbone .

- Step 2 : Chloroacetylation using 2-chloroacetyl chloride in the presence of a base (e.g., Cs₂CO₃) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dioxane/water under inert atmosphere .

- Purification : Flash chromatography (e.g., 0–25% EtOAc in petroleum ether) to isolate the product .

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR Spectroscopy : Confirm functional groups (e.g., carbonyl at ~1649 cm⁻¹ in IR) and hydrogen environments (e.g., methyl/methoxy protons in ¹H NMR) .

- X-ray Crystallography : Solve the crystal structure using SHELX software (e.g., SHELXL for refinement). For example, refine hydrogen atoms with constraints and validate geometry using programs like ORTEP-III .

- Mass Spectrometry : Confirm molecular weight (e.g., LRMS–ESI+ for [M+H⁺] detection) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data during refinement?

- Methodology :

- Software Tools : Use SHELXL for small-molecule refinement, applying constraints to hydrogen atoms and validating bond lengths/angles against standard libraries .

- Data Validation : Check for outliers in displacement parameters (e.g., U<sup>eq</sup> values) and analyze π-π stacking distances (e.g., 3.6–3.8 Å for aromatic interactions) to identify structural distortions .

- Twinned Data Handling : Employ SHELXPRO for macromolecular interfaces or high-resolution datasets to manage twinning .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., helicases or sigma receptors)?

- Methodology :

- Docking Studies : Use tools like AutoDock Vina to simulate binding to helicase mechanoenzymes. Focus on allosteric sites identified via "scout fragment" approaches .

- Pharmacophore Mapping : Align the compound’s chloroacetyl group with key residues (e.g., histidine or lysine) in target proteins to assess covalent binding potential .

- Binding Affinity Assays : Compare inhibition constants (Ki) with reference ligands (e.g., DTG for sigma receptors) using radiolabeled competitive binding assays .

Q. What experimental designs optimize reaction yields while minimizing by-products?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(dppf)Cl₂) in cross-coupling reactions to enhance regioselectivity .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) for nucleophilic substitutions or toluene for Friedel-Crafts acylations .

- Temperature Control : Maintain reflux conditions (~110–120°C) for cyclization steps to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.